molecular formula C10H17BO3 B13469863 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

Cat. No.: B13469863
M. Wt: 196.05 g/mol
InChI Key: BWEIXUSPEMKKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is a boron-containing organic compound. It is characterized by a cyclobutanone ring attached to a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one typically involves the reaction of cyclobutanone with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where the boron atom acts as a nucleophile. The compound can interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct reactivity compared to other boron-containing compounds. This structural feature allows for unique applications in organic synthesis and potential therapeutic uses .

Properties

Molecular Formula

C10H17BO3

Molecular Weight

196.05 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

InChI

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)7-5-8(12)6-7/h7H,5-6H2,1-4H3

InChI Key

BWEIXUSPEMKKBO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C2

Origin of Product

United States

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